molecular formula C15H16N2O3S B2738756 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 868676-89-5

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2738756
CAS No.: 868676-89-5
M. Wt: 304.36
InChI Key: VIIPBNHBAJJNNE-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone, with a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(6-methylpyridin-2-yl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(pyridin-2-yl)propanamide: Lacks the methyl group on the pyridine ring.

    3-(benzenesulfonyl)-N-(6-chloropyridin-2-yl)propanamide: Contains a chlorine substituent instead of a methyl group.

    3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide: The methyl group is positioned differently on the pyridine ring.

Uniqueness

The presence of the 6-methyl group on the pyridine ring in 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its physicochemical properties, making it distinct from similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)10-11-21(19,20)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIPBNHBAJJNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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